4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate
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Overview
Description
4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate is an organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The specific molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in the synthesis of various organic compounds.
Ethyl benzoate: An ester of benzoic acid and ethanol, used as a flavoring agent and in the synthesis of other chemicals.
Uniqueness
4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate is unique due to its benzofuran core structure, which imparts specific biological activities and chemical properties . This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C17H12O4 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
[4-[(E)-(3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-13-8-6-12(7-9-13)10-16-17(19)14-4-2-3-5-15(14)21-16/h2-10H,1H3/b16-10+ |
InChI Key |
LHBAXNBWECRBJG-MHWRWJLKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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